REACTION_CXSMILES
|
[K].[CH3:2][N:3]([CH3:32])[C:4]1[CH:31]=[CH:30][C:7]([CH:8]([C:18]2[CH:26]=[CH:25][C:24]([N:27]([CH3:29])[CH3:28])=[CH:23][C:19]=2[C:20]([OH:22])=[O:21])[C:9]2[CH:14]=[CH:13][C:12]([N:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1>>[CH3:17][N:15]([CH3:16])[C:12]1[CH:11]=[CH:10][C:9]([C:8]2([C:7]3[CH:6]=[CH:5][C:4]([N:3]([CH3:2])[CH3:32])=[CH:31][CH:30]=3)[C:18]3[C:19](=[CH:23][C:24]([N:27]([CH3:29])[CH3:28])=[CH:25][CH:26]=3)[C:20](=[O:22])[O:21]2)=[CH:14][CH:13]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)C2=C(C(=O)O)C=C(C=C2)N(C)C)C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |